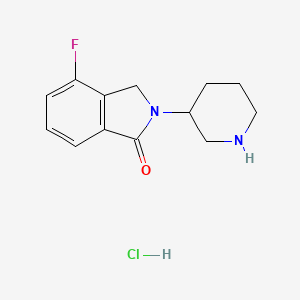
4-fluoro-2-piperidin-3-yl-3H-isoindol-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride is a chemical compound that belongs to the class of isoindolinone derivatives. This compound is characterized by the presence of a fluorine atom at the 4th position and a piperidin-3-yl group at the 2nd position of the isoindolinone ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride typically involves the following steps:
Formation of the Isoindolinone Core: The isoindolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a suitable carbonyl compound.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Piperidin-3-yl Group: The piperidin-3-yl group can be attached through a nucleophilic substitution reaction using a piperidine derivative.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the isoindolinone ring, potentially converting it to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoindolinone derivatives.
Scientific Research Applications
®-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ®-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The piperidin-3-yl group contributes to the compound’s overall stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one: The free base form of the compound.
4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one: The racemic mixture without the ®-configuration.
2-(Piperidin-3-yl)isoindolin-1-one: Lacks the fluorine atom.
Uniqueness
®-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride is unique due to its specific stereochemistry (R-configuration), which can result in different biological activities and properties compared to its racemic or non-fluorinated counterparts. The presence of the fluorine atom also enhances its chemical stability and binding interactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H16ClFN2O |
|---|---|
Molecular Weight |
270.73 g/mol |
IUPAC Name |
4-fluoro-2-piperidin-3-yl-3H-isoindol-1-one;hydrochloride |
InChI |
InChI=1S/C13H15FN2O.ClH/c14-12-5-1-4-10-11(12)8-16(13(10)17)9-3-2-6-15-7-9;/h1,4-5,9,15H,2-3,6-8H2;1H |
InChI Key |
QCXMUNXJNDJBFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)N2CC3=C(C2=O)C=CC=C3F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


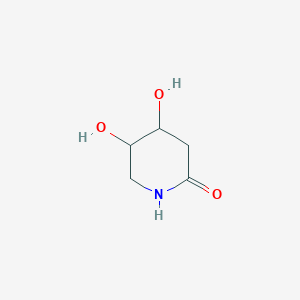

![N-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-iodo-4-methylbenzamide](/img/structure/B14797283.png)
![1-[5-[(2R)-2-amino-4-hydroxy-2-methylbutyl]-1-methylpyrrol-2-yl]-4-(4-methylphenyl)butan-1-one](/img/structure/B14797287.png)
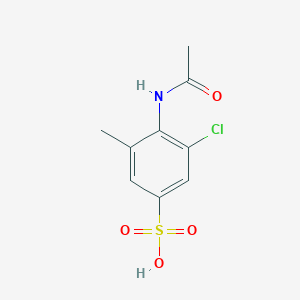
![2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14797305.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(4-hydroxyphenyl)-N-sulfooxypropanimidothioate](/img/structure/B14797311.png)
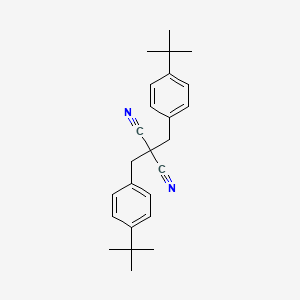

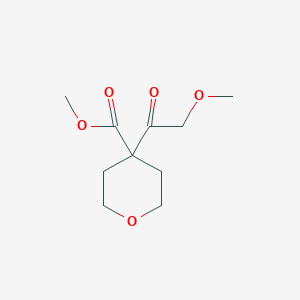
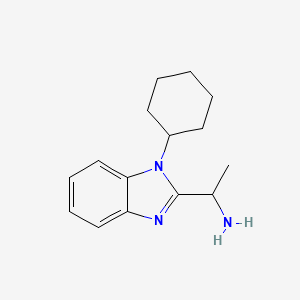
![Acetic acid, 2-cyano-2-(6-oxaspiro[4.5]dec-9-ylidene)-, methyl ester](/img/structure/B14797344.png)
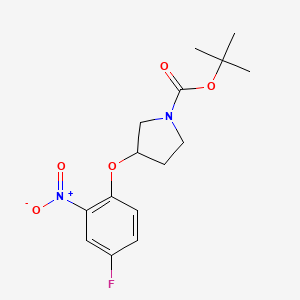
![N-({4-[ethyl(phenyl)sulfamoyl]phenyl}carbamothioyl)biphenyl-4-carboxamide](/img/structure/B14797349.png)
